

Gandotinib signaling pathway JAK-STAT inhibition

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Compound Focus: Gandotinib

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Molecular Profile of Gandotinib

The table below summarizes the key molecular and biochemical characteristics of **gandotinib**:

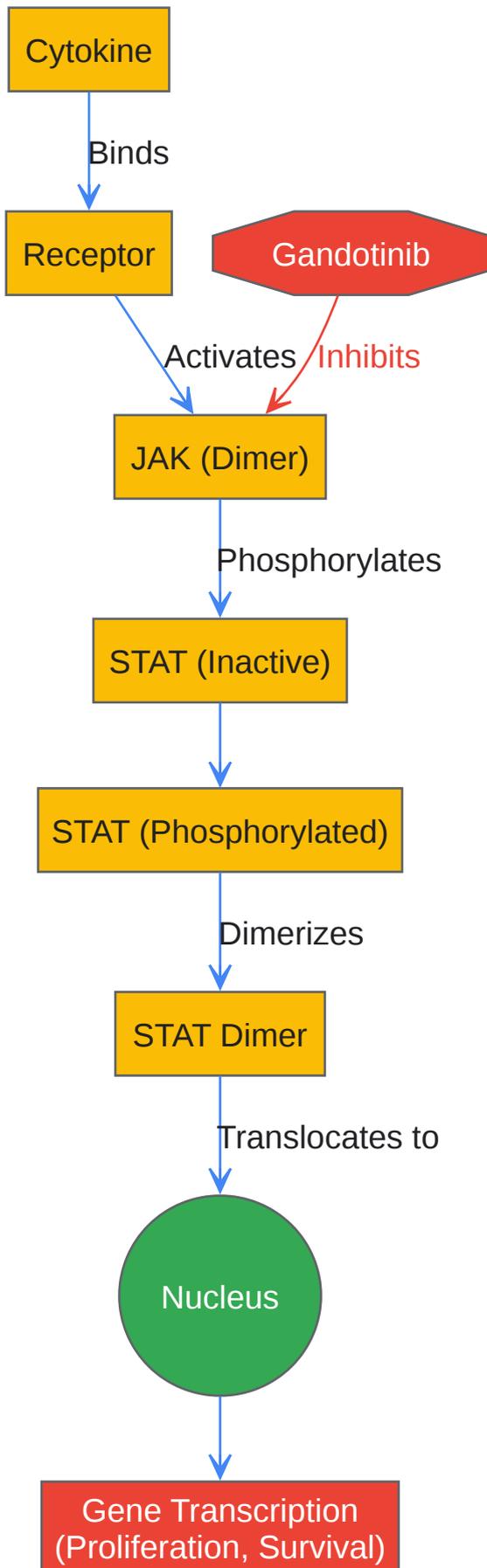
Attribute	Description
Synonyms	LY2784544 [1] [2]
Molecular Formula	C ₂₃ H ₂₅ ClFN ₇ O [1] [2]
Primary Target	JAK2 (Janus Kinase 2) [1] [2]
Key Mechanism	Potent inhibition of JAK2V617F mutant signaling and proliferation [2]
IC ₅₀ for JAK2	3 nM (cell-free assay) [1] [2]
IC ₅₀ for JAK2V617F	0.245 nM (Ki) [2]
Selectivity	8- and 20-fold selective for JAK2 over JAK1 and JAK3, respectively [2]

Gandotinib functions as an **ATP-competitive inhibitor** that binds to the ATP-binding pocket of the JAK2 kinase domain, blocking its enzymatic activity and subsequent downstream signaling [3].

Mechanism of JAK-STAT Pathway Inhibition

The JAK-STAT pathway is a major signaling conduit for over 50 cytokines and growth factors, regulating processes like hematopoiesis, immune responses, and cell survival [4] [5] [6]. In many myeloproliferative neoplasms, a single point mutation (V617F) in the JAK2 gene leads to constitutive, cytokine-independent activation of the pathway, driving abnormal cell proliferation [7] [8].

Gandotinib intervenes in this hyperactive signaling. The following diagram illustrates the key steps of the JAK-STAT pathway and the points where **gandotinib** exerts its inhibitory effect:



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Gandotinib inhibits the JAK-STAT pathway by blocking JAK2 kinase activity, preventing gene transcription that drives cell proliferation and survival.

A notable characteristic of **gandotinib** is its **greater potency against the mutant JAK2V617F** compared to the wild-type JAK2. In cellular models, it inhibited JAK2V617F-driven signaling and proliferation with IC₅₀ values of 20 nM and 55 nM, respectively, while being significantly less potent against wild-type JAK2 (IC₅₀ of 1.18 μM and 1.31 μM, respectively) [1] [2]. This selective profile is a key therapeutic goal, as minimizing disruption to the normal wild-type JAK2 function could potentially reduce side effects like anemia and thrombocytopenia [3].

Experimental & Clinical Evidence

The efficacy of **gandotinib** has been demonstrated across preclinical and clinical settings:

- **In Vitro Models:** In human mastocytosis cell lines carrying the KIT D816V mutation (which also signals via JAK-STAT), **gandotinib** decreased cell viability, reduced proliferation, and induced apoptosis [9]. Combinatorial treatment with **gandotinib** and other tyrosine kinase inhibitors (midostaurin, avapritinib) was more effective than single-agent therapy [9].
- **In Vivo Models:** In a Ba/F3-JAK2V617F mouse model, **gandotinib** significantly inhibited STAT5 phosphorylation and reduced tumor burden [1] [2].
- **Clinical Trials (Phase 1):** A phase 1 study in patients with JAK2V617F-positive myelofibrosis, polycythemia vera, and essential thrombocythemia established a maximum tolerated dose of 120 mg daily [7]. The study reported a **≥50% reduction in palpable spleen length** in 20 out of 32 evaluable patients and a **≥50% reduction in symptom score** in 52% of patients at 12 weeks [7]. Another study cited an overall response rate of 95% in polycythemia vera and 90% in essential thrombocythemia patients [8].

Dosing and Safety

The recommended phase 2 dose from clinical studies is **120 mg taken orally once daily** [7].

The most common treatment-emergent adverse events were predominantly low-grade and included **diarrhea (55.3%)** and **nausea (42.1%)** [7]. Unlike some other JAK2 inhibitors, no incidents of Wernicke's

encephalopathy were reported with **gandotinib** in the available studies. However, dose-limiting toxicities observed at higher doses included increased blood creatinine and hyperuricemia, which is why the 120 mg dose was selected for further development [7].

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